Isotopic Purity and Mass Shift for Unambiguous Analyte Discrimination
The compound possesses a mass shift of +18 Da relative to unlabeled C18:1 Ceramide (MW 563.94 vs. 581.81) [1]. This large mass difference, arising from the uniform replacement of 18 carbon-12 atoms with carbon-13 in the fatty acyl chain, ensures that the isotopic envelope of the internal standard does not overlap with the naturally occurring M+1, M+2, etc., isotope peaks of the endogenous analyte, providing unambiguous signal discrimination in MS1 precursor ion scans . In contrast, a deuterated analog like C18:1 Ceramide-d7 provides a mass shift of only +7 Da , which can still be subject to isotopic overlap with the analyte's natural abundance peaks in complex lipid extracts. An odd-chain analog such as C17:0 ceramide, while having a different mass, exhibits different chromatographic retention time and extraction recovery, preventing the co-elution necessary for ideal ion suppression correction.
| Evidence Dimension | Mass Spectrometric Differentiation (Mass Shift) |
|---|---|
| Target Compound Data | +18 Da shift (MW 581.81) |
| Comparator Or Baseline | C18:1 Ceramide-d7: +7 Da shift (MW ~570.94). C17:0 Ceramide: Different retention time. |
| Quantified Difference | Larger mass shift (11 Da greater than d7 analog) minimizing isotopic interference. |
| Conditions | Theoretical MS analysis; class-level inference based on principles of stable isotope dilution mass spectrometry. |
Why This Matters
This enables more accurate quantification by eliminating signal overlap and ensuring identical chromatographic behavior, which is critical for low-abundance analyte measurement in complex biological matrices.
- [1] MedChemExpress. (n.d.). C18:1-Ceramide-13C18 Product Page. HY-141578S. View Source
